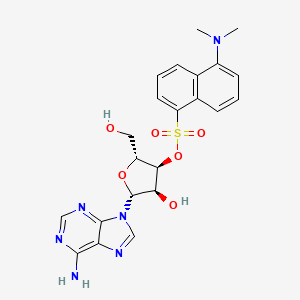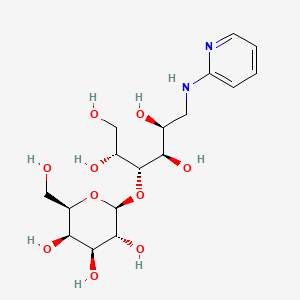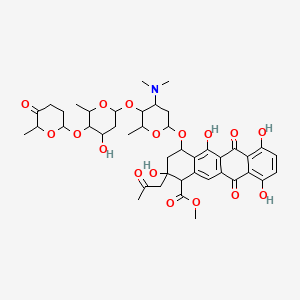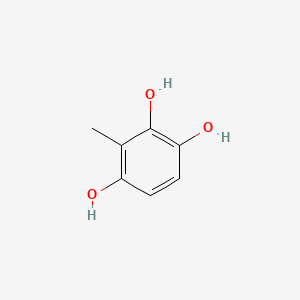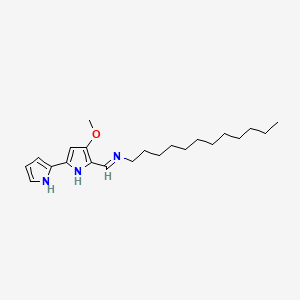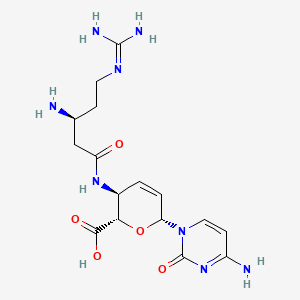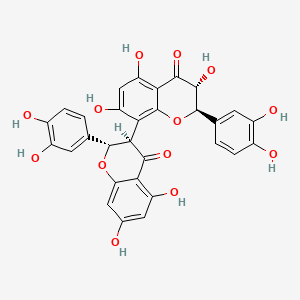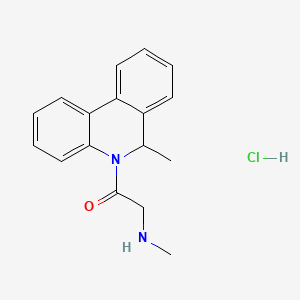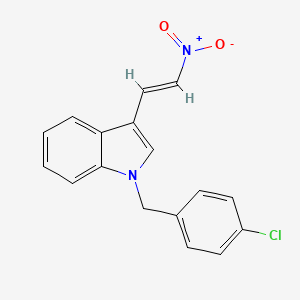
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)methyl]-3-(2-nitroethenyl)indole is a member of indoles.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole and its derivatives have been studied for their potential antibacterial properties. For instance, a derivative, 1-(o-chlorobenzyl)-2-chloro-3-(2-nitroethenyl)indole, demonstrated notable in vitro activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, showing more effectiveness than nitrofurantoin in some cases (Gatti et al., 1981).
Antifungal and Anti-Trichomonas Activity
Certain 3-(2′-nitrovinyl)indoles, including close relatives of 1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole, have been found to possess antifungal activity. Specifically, compounds like 3-(2′-methyl-2′-nitrovinyl)indole showed activity against Candida albicans, comparable to ketoconazole. Additionally, many nitrovinylindoles exhibited high activity against Trichomonas vaginalis, akin to the effectiveness of metronidazole (Canoira et al., 1989).
Synthetic Applications
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole is utilized in various synthetic applications. It serves as a precursor for the synthesis of other chemical compounds. For instance, nucleophiles have been added to 3-(2-nitrovinyl)-1H-indole under sonication and solvent-free conditions, demonstrating its utility in creating a range of molecules (Baron et al., 2012). Moreover, it has been used in the regioselective 1,4-conjugate addition of indoles to nitroolefins, showing its versatility in the synthesis of diverse 3-substituted indole derivatives (Mane et al., 2016).
Novel Compounds Synthesis
Research has also focused on synthesizing new compounds using 1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole as a base structure. For instance, a synthetic approach toward indole derivatives bearing a 2-nitroethyl group and an azole moiety was developed, highlighting the compound's significance in expanding chemical libraries (Aksenov et al., 2019).
Eigenschaften
Produktname |
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole |
|---|---|
Molekularformel |
C17H13ClN2O2 |
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-3-[(E)-2-nitroethenyl]indole |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-7-5-13(6-8-15)11-19-12-14(9-10-20(21)22)16-3-1-2-4-17(16)19/h1-10,12H,11H2/b10-9+ |
InChI-Schlüssel |
XTVWWLOLKMTJML-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



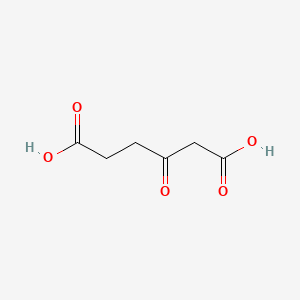
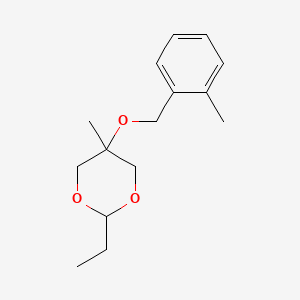
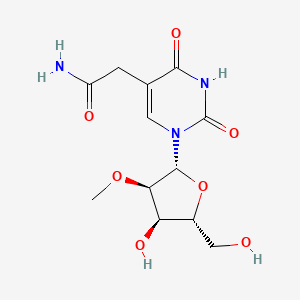
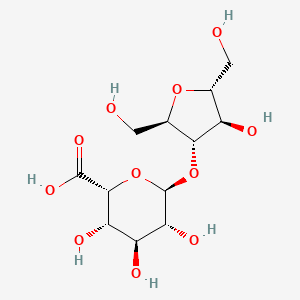
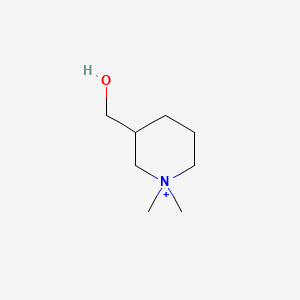
![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1209786.png)
